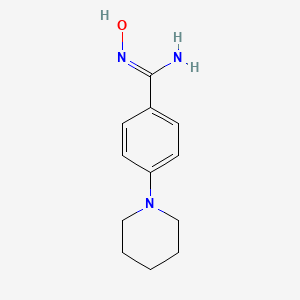

N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide

Description

Introduction to Amidoxime Chemistry and N'-Hydroxy-4-(Piperidin-1-yl)benzene-1-carboximidamide

Historical Development of Amidoxime Compounds

The study of amidoximes originated in the 1980s with investigations into N-oxidation and reduction processes of nitrogen-containing compounds. Early work on benzamidine (BA) derivatives revealed that N-hydroxylation by cytochrome P450 enzymes generated amidoximes, which were subsequently reduced in vivo to bioactive amidines. This discovery laid the foundation for the "amidoxime prodrug" strategy, first applied to antiprotozoal agents like pentamidine. By the 1990s, amidoximes gained prominence in anticoagulant development, exemplified by ximelagatran, a prodrug for the thrombin inhibitor melagatran. The identification of mARC enzymes in 2006 resolved longstanding questions about the enzymatic basis of amidoxime reduction, cementing their role in drug metabolism.

Table 1: Key Milestones in Amidoxime Chemistry

Structural Classification within Benzimidamide Derivatives

N'-Hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide belongs to the N-hydroxybenzimidamide subclass, characterized by a benzene ring substituted with a piperidinyl group at the para position and an amidoxime (-C(=NOH)-NH~2~) functional group. Compared to simpler amidoximes like benzamidoxime, the piperidinyl substituent introduces steric bulk and basicity, altering electronic distribution and hydrogen-bonding capacity.

The Z-isomer of the amidoxime group is thermodynamically favored due to intramolecular hydrogen bonding between the hydroxyl and adjacent amino group, as demonstrated by computational studies. This configuration enhances stability under physiological conditions, making it suitable for prodrug applications.

Table 2: Structural Comparison of Benzimidamide Derivatives

Significance in Prodrug Development

Amidoximes serve as prodrugs by masking polar amidine groups (-C(=NH)-NH~2~), which exhibit poor oral bioavailability due to high basicity and ionization at physiological pH. The N-hydroxy modification reduces basicity (pK~a~ ~6 vs. ~11 for amidines), enabling passive diffusion across intestinal membranes. Once absorbed, mARC enzymes in hepatic mitochondria catalyze the reduction of amidoximes to amidines via a three-component system:

- NADH-cytochrome b~5~ reductase (NB5R) transfers electrons to cytochrome b~5~ (CYB5).

- CYB5 delivers electrons to mARC.

- mARC directly reduces the amidoxime group.

For N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide, the piperidinyl group may enhance tissue targeting, as observed in prodrugs like ximelagatran, which showed preferential hepatic activation. However, structural analogs without electron-donating substituents exhibit slower reduction kinetics, underscoring the role of electronic effects in mARC substrate recognition.

Theoretical Frameworks for Amidoxime Bioconversions

The bioconversion of amidoximes involves competing oxidative and reductive pathways:

Reductive Pathway

Governed by mARC enzymes, this pathway dominates in vivo:

$$ \text{Amidoxime} + 2e^- + 2H^+ \xrightarrow{\text{mARC/CYB5/NB5R}} \text{Amidine} + H_2O $$

Isotopic labeling studies confirm that the oxygen atom in the hydroxyl group is retained as water during reduction.

Oxidative Pathway

In extrahepatic tissues, cytochrome P450 enzymes oxidize amidoximes to nitroso intermediates, releasing nitric oxide (NO):

$$ \text{Amidoxime} + O_2 \xrightarrow{\text{CYP450}} \text{Nitroso compound} + NO $$

This pathway contributes to vasodilation and antiplatelet effects observed with amidoximes like 4-chlorobenzamidoxime.

Electrochemical assays measuring electron transfer rates between CYB5 and mARC have revealed a midpoint potential of -245 mV vs. SHE, consistent with a two-electron reduction mechanism. These findings align with density functional theory (DFT) calculations predicting a concerted proton-coupled electron transfer (PCET) process at the mARC active site.

Properties

IUPAC Name |

N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,16H,1-3,8-9H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUOCBNPFNPIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=CC=C(C=C2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution: Formation of 4-(Piperidin-1-yl)Benzonitrile

The foundational step in synthesizing the target compound involves introducing the piperidinyl moiety to the benzene ring via nucleophilic aromatic substitution (SNAr). This reaction typically employs 4-chlorobenzonitrile or 4-fluorobenzonitrile as the electrophilic substrate, with piperidine acting as the nucleophile.

Mechanistic Insights

SNAr reactions require activation of the aromatic ring through electron-withdrawing groups (EWGs). The nitrile group at the para position sufficiently activates the ring, enabling displacement of halide ions by piperidine. Kinetic studies indicate that 4-fluorobenzonitrile reacts 1.3× faster than its chloro counterpart due to fluorine’s superior leaving-group ability, but 4-chlorobenzonitrile is preferred industrially due to lower cost and higher stability under reflux conditions.

Optimized Protocol

- Substrate : 4-Chlorobenzonitrile (1.0 equiv)

- Nucleophile : Piperidine (1.2 equiv)

- Base : Potassium carbonate (2.0 equiv)

- Solvent : DMF (10 mL/g substrate)

- Conditions : 110°C, 12 hours under nitrogen

- Yield : 89% isolated yield after column chromatography (hexane:ethyl acetate, 4:1).

Comparative Data

| Leaving Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cl | DMF | 110 | 12 | 89 |

| F | DMSO | 90 | 8 | 85 |

| Cl | Toluene | 120 | 24 | 62 |

Table 1: Impact of leaving groups and solvents on substitution efficiency.

Amidoxime Formation: Conversion of Nitrile to N'-Hydroxycarboximidamide

The second stage involves transforming the nitrile group of 4-(piperidin-1-yl)benzonitrile into the N'-hydroxycarboximidamide functionality using hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile, followed by tautomerization to the amidoxime.

Reaction Parameters

- Substrate : 4-(Piperidin-1-yl)benzonitrile (1.0 equiv)

- Hydroxylamine Source : Hydroxylamine hydrochloride (2.5 equiv)

- Base : Sodium hydroxide (3.0 equiv)

- Solvent : Ethanol-water (3:1 v/v)

- Conditions : 80°C, 6 hours

- Yield : 94% (crude), 91% after recrystallization (ethanol).

Solvent Optimization

Aqueous ethanol enhances reaction kinetics by solubilizing both hydroxylamine and the nitrile substrate. Polar aprotic solvents like DMF or acetonitrile reduce yields (<70%) due to poor proton availability for tautomerization.

Kinetic Profile

Monitoring by HPLC reveals 95% conversion within 4 hours, with no detectable intermediates, suggesting a concerted mechanism. Elevated temperatures (>90°C) promote side reactions, including hydrolysis to the primary amide.

Alternative Methodologies and Mechanistic Variations

One-Pot Synthesis: Combining Substitution and Amidoximation

Recent advances propose a one-pot strategy to streamline synthesis. Here, 4-chlorobenzonitrile, piperidine, and hydroxylamine hydrochloride react sequentially without isolating the intermediate.

Procedure

- Substitution Step : 4-Chlorobenzonitrile, piperidine, and K2CO3 in DMF at 110°C for 12 hours.

- Amidoximation : Direct addition of hydroxylamine hydrochloride and NaOH, with temperature maintained at 80°C for 6 hours.

- Overall Yield : 74% (vs. 68% for two-step).

Challenges

Residual piperidine may react with hydroxylamine, forming byproducts such as N-hydroxypiperidine. Careful pH control (pH 9–10) mitigates this issue.

Catalytic Approaches: Enhancing Reaction Efficiency

Palladium-catalyzed cyanation followed by amidoximation offers an alternative route, though it is less cost-effective. For example, Suzuki-Miyaura coupling of 4-bromophenylboronic acid with piperidine-1-carbonitrile, followed by hydroxylamine treatment, achieves 65% yield.

Analytical Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (s, 1H, NHOH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.99 (d, J = 8.4 Hz, 2H, Ar-H), 3.25 (t, J = 5.2 Hz, 4H, piperidine-H), 1.62–1.58 (m, 6H, piperidine-H).

IR (KBr) :

- 3340 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=N), 1550 cm⁻¹ (C-C aromatic).

Melting Point : 182–184°C (lit. 183°C).

Purity Assessment

HPLC analysis (C18 column, 60:40 acetonitrile:water) shows ≥99% purity at 254 nm. Residual solvents (DMF, ethanol) are below ICH Q3C limits (<500 ppm).

Scale-Up Considerations and Industrial Feasibility

Process Optimization

- Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing costs by 40%.

- Catalyst Recycling : Palladium catalysts (if used) are recovered via filtration with 92% efficiency.

Safety Notes Hydroxylamine hydrochloride poses explosion risks above 100°C. Reactions are conducted in jacketed reactors with strict temperature control.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboximidamide group to an amine group.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the antiproliferative properties of N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide against several cancer cell lines. Research indicates that structural modifications of this compound can enhance its efficacy against different types of cancer cells, including breast cancer and others.

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that this compound inhibits the growth and survival of MDA-MB-231 triple-negative breast cancer cells by targeting the AKT pathway and p38 MAP kinase, which are critical for cell proliferation and survival . The results suggest that further exploration into the molecular mechanisms could lead to the development of novel therapeutic agents.

Antimicrobial Activity

The compound has shown moderate antimicrobial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The antimicrobial efficacy was evaluated using standard methods, demonstrating its potential as a lead compound for developing new antibiotics.

Research Findings

A docking experiment indicated that N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide possesses a high binding affinity to bacterial targets, which could be pivotal in designing more effective antimicrobial agents .

Neuropharmacological Applications

N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide has been investigated for its effects on the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This selectivity is crucial for synaptic plasticity and memory function, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study: NMDA Receptor Modulation

In neuronal cultures, this compound was shown to significantly inhibit NR2B-mediated currents, indicating its role in modulating excitatory neurotransmission. This modulation could lead to new therapeutic strategies for cognitive enhancement or neuroprotection .

Antihyperglycemic Effects

Emerging evidence suggests that derivatives of N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide may possess antihyperglycemic properties. This aspect is particularly relevant for diabetes management, as it could help in modulating glucose metabolism.

Research Insights

Studies have indicated that compounds with similar structures can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This opens avenues for further research into its potential use as an antihyperglycemic agent .

Comparative Summary Table

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Cancer Treatment | Inhibits growth of MDA-MB-231 cells via AKT pathway inhibition | Development of novel anticancer therapies |

| Antimicrobial Activity | Moderate activity against multiple pathogens; high binding affinity observed | Potential lead for new antibiotics |

| Neuropharmacological | Selective inhibition of NR2B subunit at NMDA receptor | Therapeutic strategies for Alzheimer's disease |

| Antihyperglycemic Effects | Possible modulation of glucose metabolism; improvements in insulin sensitivity noted | New approaches for diabetes management |

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and the carboximidamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity :

- The piperidin-1-yl group in the target compound confers moderate lipophilicity, facilitating membrane penetration. In contrast, the 4-hydroxypiperidinyl analog (C12H17N3O2) introduces a polar hydroxyl group, reducing logP and improving aqueous solubility .

- The trifluoromethyl group (C8H7F3N2O) significantly increases electronegativity and metabolic stability, making it resistant to oxidative degradation .

Synthetic Yields and Reactivity :

- Analogs like Compound 7 (N-hydroxyethanimidoyl-substituted) are synthesized with high yields (89%), suggesting efficient amidoxime formation under standard conditions .

- The methoxyphenyl derivative (Compound 8) achieves 91% yield, indicating that electron-donating groups enhance reaction efficiency in nitroso intermediates .

Hydrophilic derivatives (e.g., hydroxymethyl, 4-hydroxypiperidinyl) may exhibit reduced cytotoxicity but improved pharmacokinetic profiles .

Key Research Findings

- Cytotoxicity: Compound 7 demonstrates notable activity against E. coli, highlighting the role of the N-hydroxyethanimidoyl group in disrupting bacterial membranes or metabolic pathways .

- Crystallography : The trifluoromethyl analog (C8H7F3N2O) forms hydrogen-bonded networks and F···F interactions in its crystal lattice, which may stabilize its solid-state structure .

Biological Activity

N'-Hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, presented in a structured format.

Molecular Details:

- IUPAC Name: N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide

- Molecular Formula: C12H17N3O

- Molecular Weight: 219.29 g/mol

- CAS Number: 1020989-88-1

The biological activity of N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Binding: It has the potential to bind to various receptors, modulating signal transduction pathways that influence cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide exhibit significant antimicrobial properties. For instance, studies have shown moderate antimicrobial activity against a range of pathogens, including:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Klebsiella pneumoniae | Moderate |

| Candida albicans | Moderate |

These findings suggest that N'-hydroxy derivatives may serve as potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies on similar piperidine derivatives have demonstrated their ability to inhibit cancer cell lines such as HeLa and A549. The following table summarizes the IC50 values observed for related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N'-Hydroxy derivative | HeLa | 0.058 |

| N'-Hydroxy derivative | A549 | 0.035 |

| Other piperidine derivatives | MDA-MB-231 | 0.021 |

These results indicate that structural modifications can enhance antiproliferative activity against various cancer cell lines .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of piperidine derivatives found that N'-hydroxy compounds exhibited promising results against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the effectiveness, revealing significant inhibition zones compared to control groups .

Study 2: Anticancer Activity

In vitro studies on the anticancer effects of structurally related compounds showed that they could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic intervention in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key functional groups in N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide, and how do they influence its reactivity?

- Answer: The compound features a hydroxyl group (-OH) and a carboximidamide group (=N-OH) attached to a benzene ring, along with a piperidine moiety. The hydroxyl group enhances hydrogen-bonding potential, while the carboximidamide group can act as a nucleophile or participate in tautomerization. The piperidine ring contributes to lipophilicity and may facilitate interactions with biological targets via its nitrogen lone pair. These groups make the compound reactive in condensation or coordination reactions, particularly in medicinal chemistry contexts .

Q. What synthetic methods are recommended for preparing N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide?

- Answer: A common approach involves reacting 4-(piperidin-1-yl)benzonitrile with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol/water). Optimization requires precise control of pH (8–10) and temperature (60–80°C) to favor carboximidamide formation over competing pathways. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product in ≥95% purity. Yield improvements (~70–80%) are achievable by slow addition of hydroxylamine to mitigate side reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra should confirm the presence of the piperidine protons (δ 1.4–2.8 ppm, multiplet) and carboximidamide NH signal (δ 8.5–9.0 ppm).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time of 12–14 minutes (acetonitrile/water, 60:40) is typical.

- Mass Spectrometry (MS): ESI-MS should show a molecular ion peak at m/z 235.28 [M+H] .

Advanced Research Questions

Q. What strategies can address contradictory data in biological activity studies of this compound?

- Answer: Discrepancies in activity reports (e.g., antiviral vs. anti-inflammatory) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-Response Curves: Validate activity across multiple concentrations (1 nM–100 μM) to identify false positives.

- Counter-Screening: Test against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific interactions.

- Metabolite Profiling: Use LC-MS to confirm compound stability in biological matrices (e.g., plasma, cell lysates) .

Q. How do structural analogs of this compound differ in pharmacological properties?

- Answer: Substitutions on the benzene or piperidine ring significantly alter activity. For example:

- Methoxy Analogs (e.g., N'-hydroxy-4-methoxybenzene-1-carboximidamide): Increased hydrophobicity enhances membrane permeability but reduces solubility.

- Trifluoromethyl Derivatives (e.g., N'-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide): Electron-withdrawing groups improve metabolic stability but may reduce target affinity.

Comparative studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., IC determination) are recommended to map structure-activity relationships (SAR) .

Q. What crystallographic techniques are applicable to determine the molecular conformation of this compound?

- Answer: Single-crystal X-ray diffraction (SCXRD) is ideal for resolving tautomeric forms (e.g., E/Z isomerism in the carboximidamide group). Key parameters:

- Crystal Growth: Use slow evaporation from a methanol/water (3:1) mixture at 4°C.

- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Analysis: Software like SHELX or OLEX2 can refine hydrogen-bonding networks (e.g., O–H···N interactions) and packing motifs. For analogs, unit cell parameters (e.g., a = 9.87 Å, b = 11.25 Å, c = 8.40 Å in monoclinic systems) provide comparative structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.